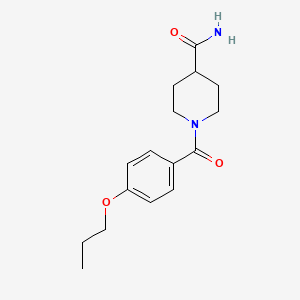
1-(4-propoxybenzoyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-propoxybenzoyl)-4-piperidinecarboxamide, also known as PROB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PROB belongs to the class of piperidine carboxamide derivatives, which have shown promising results in various biological assays.
Applications De Recherche Scientifique
1-(4-propoxybenzoyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is a key factor in the pathogenesis of many diseases, and this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, this compound has been shown to protect against oxidative stress and neuroinflammation, which are key factors in the progression of these diseases.
Mécanisme D'action
The mechanism of action of 1-(4-propoxybenzoyl)-4-piperidinecarboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Inflammation is mediated by various signaling pathways, including NF-κB and MAPK, and this compound has been shown to inhibit these pathways. In neurodegenerative disorders, this compound has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, anti-inflammatory effects, and neuroprotective effects. In cancer cells, this compound has been found to inhibit the expression of various oncogenes and induce the expression of tumor suppressor genes. Inflammation is characterized by the production of pro-inflammatory cytokines, and this compound has been shown to inhibit the production of these cytokines. In neurodegenerative disorders, this compound has been found to protect against oxidative stress and neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-propoxybenzoyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, including its low water solubility and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 1-(4-propoxybenzoyl)-4-piperidinecarboxamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
Méthodes De Synthèse
The synthesis of 1-(4-propoxybenzoyl)-4-piperidinecarboxamide involves the reaction of 4-propoxybenzoic acid with piperidine-4-carboxylic acid, followed by the addition of thionyl chloride and then ammonia. The final product is obtained after purification through column chromatography. The yield of the synthesis process is approximately 60-70%.
Propriétés
IUPAC Name |
1-(4-propoxybenzoyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-2-11-21-14-5-3-13(4-6-14)16(20)18-9-7-12(8-10-18)15(17)19/h3-6,12H,2,7-11H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPUUPLLOPQAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

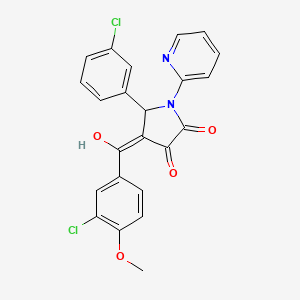
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5302673.png)

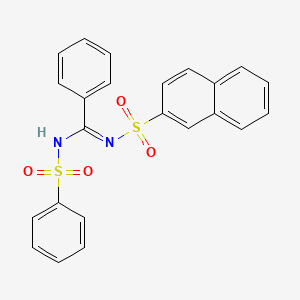
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[2-(2-hydroxyethoxy)benzyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5302702.png)
![6-methyl-3-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5302704.png)
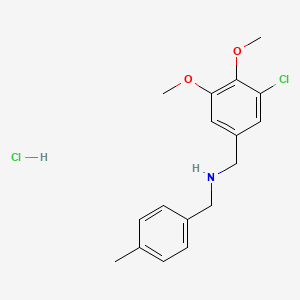
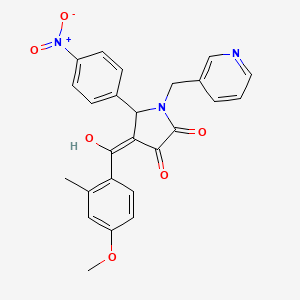
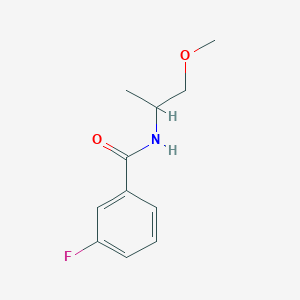
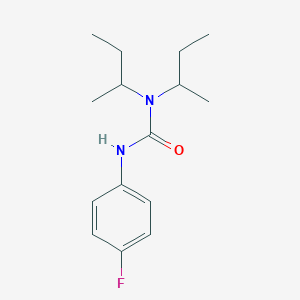
![9-(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5302720.png)
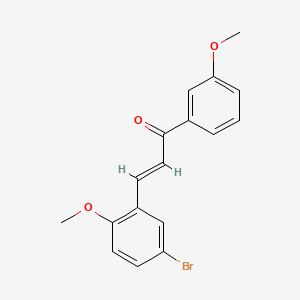
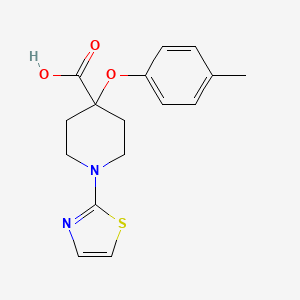
![3-bromo-N-(2-(2-furyl)-1-{[(3-hydroxypropyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5302735.png)